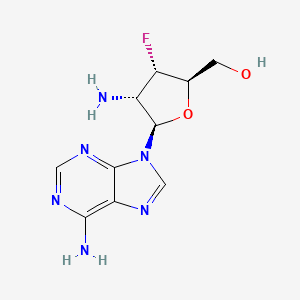
((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol: is a complex organic compound that belongs to the class of purine nucleosides. This compound features a unique structure with a fluorine atom, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol typically involves multi-step organic synthesis. The process often starts with the preparation of the purine base, followed by the introduction of the fluorine atom and the formation of the tetrahydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and hydroxide ions (OH⁻) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
Chemistry: In chemistry, ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of fluorinated nucleosides in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, its incorporation into nucleic acids can disrupt DNA and RNA synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
- (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Comparison: Compared to similar compounds, ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol exhibits unique properties due to the presence of both amino and fluorine groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H13FN6O2 |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-4-amino-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1,12H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI Key |
RAGDIWLKEWELTQ-PLDPKQSISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)N)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)


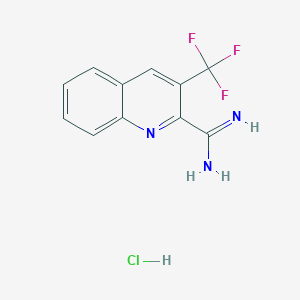
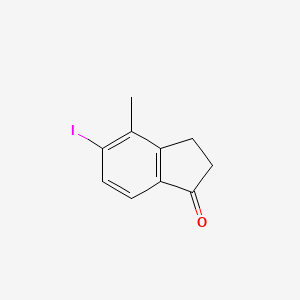
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
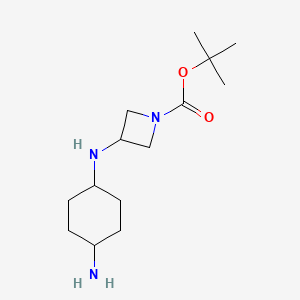
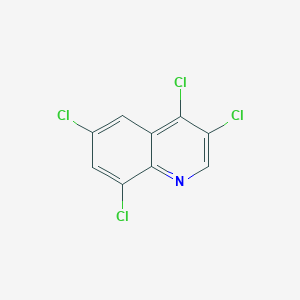

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)
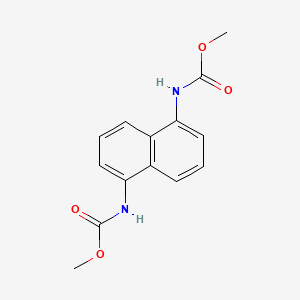
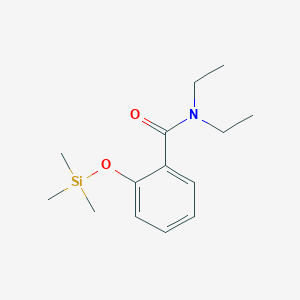

![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
